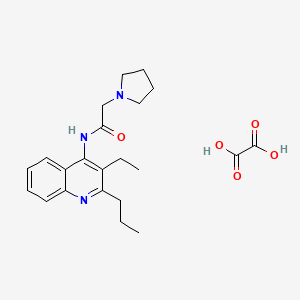
N'-(4-hydroxy-3,5-dimethoxybenzylidene)isonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-hydroxy-3,5-dimethoxybenzylidene)isonicotinohydrazide, commonly known as HIN-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. HIN-1 belongs to the class of hydrazones, which are compounds that contain a hydrazone functional group (-NHN=).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
N'-(4-hydroxy-3,5-dimethoxybenzylidene)isonicotinohydrazide and its derivatives have been researched for their potent antimicrobial properties. A study by Malhotra, Sharma, & Deep (2012) found that these compounds exhibit significant antimicrobial activity, particularly against bacteria and fungi. This suggests potential applications in treating infectious diseases or as preservatives in various products.
Antioxidant Properties
Another area of interest is the antioxidant potential of these compounds. Research by Malhotra, Sharma, & Deep (2012) demonstrated that certain derivatives, especially those with hydroxy and methoxy groups, possess significant hydrogen peroxide scavenging activity. This implies potential uses in preventing oxidative stress-related damage in biological systems.
Crystal and Structural Analysis
Studies also focus on the crystal and molecular structure of this compound derivatives. For instance, Nathiya (2017) conducted a combined experimental and theoretical analysis to understand their structural properties. Such analyses are crucial for drug design and material science applications.
Enzyme Inhibition
Further research by Channar et al. (2017) has explored the ability of isonicotinohydrazide derivatives to inhibit enzymes like alkaline phosphatase and ecto-5′-nucleotidase. These findings are significant for developing treatments for diseases associated with enzyme dysregulation, such as certain cancers and vascular calcifications.
Drug Modification and Supramolecular Synthesis
The ability to modify the biological activity of isonicotinohydrazide through supramolecular synthesis has been investigated by Lemmerer (2012). This study highlights the potential for enhancing the effectiveness of existing drugs by creating co-crystals with other compounds.
Propiedades
IUPAC Name |
N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-21-12-7-10(8-13(22-2)14(12)19)9-17-18-15(20)11-3-5-16-6-4-11/h3-9,19H,1-2H3,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNMBYVKRNMSMH-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide](/img/structure/B6053626.png)

![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6053643.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6053644.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-3-piperidinol](/img/structure/B6053657.png)

![N-(4-methoxybenzyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053664.png)
![ethyl 3-[4-(2-fluorophenyl)-1-piperazinyl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6053671.png)
![2-[1-(3-chlorophenyl)-5-oxo-3-pyrrolidinyl]-N,5-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B6053672.png)

![2-(1-benzofuran-2-ylcarbonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6053716.png)
![1-[5-(5-{3-[2-methyl-4-(4-methylphenyl)-1-piperazinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)-2-thienyl]ethanone](/img/structure/B6053726.png)

![methyl 4-(1-oxo-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B6053736.png)
